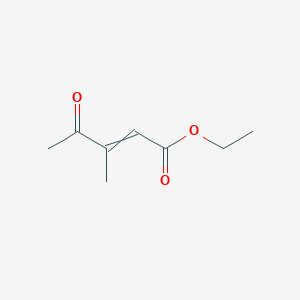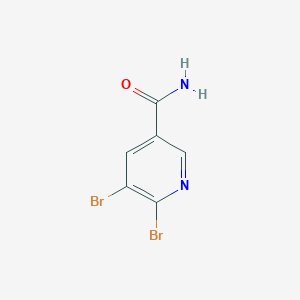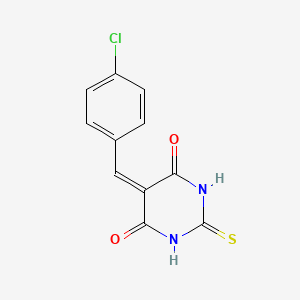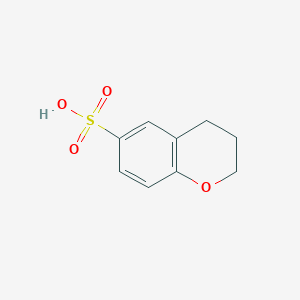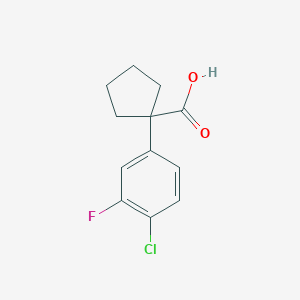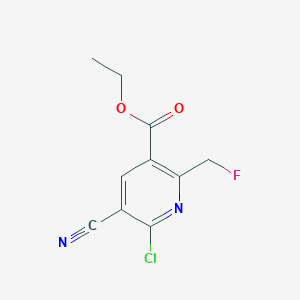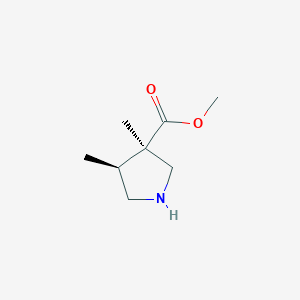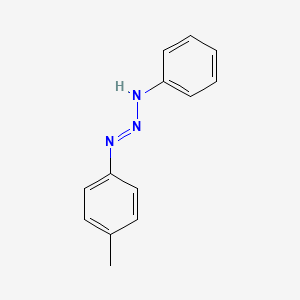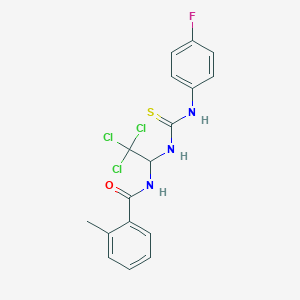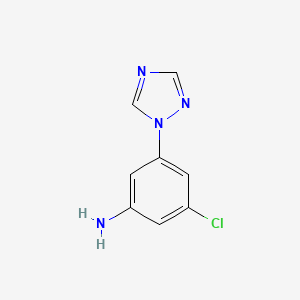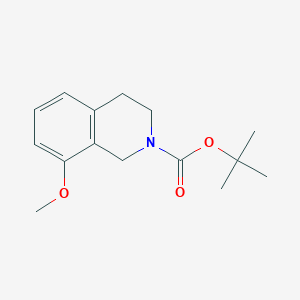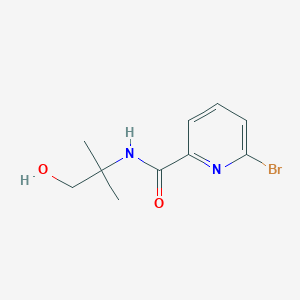
2-Bromo-1-(2,4-dichloro-6-methoxyphenyl)ethan-1-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Bromo-1-(2,4-dichloro-6-methoxyphenyl)ethan-1-one is an organic compound with the molecular formula C9H8BrCl2O2. This compound is often used as an intermediate in the synthesis of various chemical products, including pharmaceuticals and agrochemicals .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Bromo-1-(2,4-dichloro-6-methoxyphenyl)ethan-1-one typically involves the bromination of 1-(2,4-dichloro-6-methoxyphenyl)ethanone. One common method includes the use of N-bromosuccinimide (NBS) in the presence of a catalyst such as toluene-4-sulfonic acid in acetonitrile under reflux conditions . The reaction is monitored by thin-layer chromatography (TLC) and the product is purified by column chromatography.
Industrial Production Methods
Industrial production of this compound may involve similar bromination reactions but on a larger scale, with optimized conditions for higher yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the process.
Chemical Reactions Analysis
Types of Reactions
2-Bromo-1-(2,4-dichloro-6-methoxyphenyl)ethan-1-one undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by nucleophiles such as amines or thiols.
Reduction Reactions: The carbonyl group can be reduced to an alcohol using reducing agents like sodium borohydride.
Oxidation Reactions: The methoxy group can be oxidized to a carboxylic acid under strong oxidizing conditions.
Common Reagents and Conditions
Substitution: Nucleophiles like amines in the presence of a base.
Reduction: Sodium borohydride in methanol.
Oxidation: Potassium permanganate in acidic medium.
Major Products
Substitution: Formation of 1-(2,4-dichloro-6-methoxyphenyl)ethan-1-amine.
Reduction: Formation of 2-bromo-1-(2,4-dichloro-6-methoxyphenyl)ethanol.
Oxidation: Formation of 2-bromo-1-(2,4-dichloro-6-methoxyphenyl)ethanoic acid.
Scientific Research Applications
2-Bromo-1-(2,4-dichloro-6-methoxyphenyl)ethan-1-one is used in various scientific research applications:
Chemistry: As an intermediate in the synthesis of complex organic molecules.
Biology: In the study of enzyme inhibition and protein interactions.
Medicine: As a precursor in the synthesis of pharmaceutical compounds.
Industry: In the production of agrochemicals and other industrial chemicals.
Mechanism of Action
The mechanism of action of 2-Bromo-1-(2,4-dichloro-6-methoxyphenyl)ethan-1-one involves its interaction with specific molecular targets. For instance, it can inhibit certain enzymes by forming covalent bonds with active site residues. This interaction can lead to the disruption of normal cellular processes, making it useful in drug development .
Comparison with Similar Compounds
Similar Compounds
2-Bromo-1-(2,4-dichlorophenyl)ethanone: Similar structure but lacks the methoxy group.
2-Bromo-1-(4-methoxyphenyl)ethanone: Similar structure but lacks the dichloro groups.
Uniqueness
2-Bromo-1-(2,4-dichloro-6-methoxyphenyl)ethan-1-one is unique due to the presence of both dichloro and methoxy groups, which can influence its reactivity and interaction with biological targets. This makes it a versatile intermediate in the synthesis of various specialized compounds.
Properties
Molecular Formula |
C9H7BrCl2O2 |
|---|---|
Molecular Weight |
297.96 g/mol |
IUPAC Name |
2-bromo-1-(2,4-dichloro-6-methoxyphenyl)ethanone |
InChI |
InChI=1S/C9H7BrCl2O2/c1-14-8-3-5(11)2-6(12)9(8)7(13)4-10/h2-3H,4H2,1H3 |
InChI Key |
VGAHBUNHEUVQEE-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C(=CC(=C1)Cl)Cl)C(=O)CBr |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-[2-(2-Methoxyphenyl)-2-oxoethylidene]-1,3-thiazolidin-4-one](/img/structure/B11718634.png)
